molecular formula C19H15BrN2O3S B2897552 Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-04-2

Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2897552
CAS No.: 312605-04-2
M. Wt: 431.3
InChI Key: VWIBPHLGNHSPJE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a central thiazole ring substituted at positions 2, 4, and 3. The 2-position features a 4-bromobenzamido group (-NH-CO-C₆H₄-Br), the 4-position a phenyl group, and the 5-position an ethyl carboxylate moiety. The incorporation of the 4-bromophenyl group may enhance bioactivity by influencing electron distribution and steric interactions, as halogen atoms like bromine are known to improve metabolic stability and target binding .

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)21-19(26-16)22-17(23)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIBPHLGNHSPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hantzsch Approach

The Hantzsch reaction remains the most widely adopted method for thiazole core formation. For ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate, this involves condensing 4-bromobenzamidine with ethyl 2-chloroacetoacetate in the presence of thiourea derivatives. A typical procedure involves:

  • Reacting 4-bromobenzamide (1.0 equiv) with phosphorus pentasulfide (P~2~S~5~) in dry pyridine to generate 4-bromobenzothioamide.
  • Cyclizing the thioamide with ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol under reflux for 6–8 hours.

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-chloroketone, followed by dehydration to form the thiazole ring. Yields typically reach 75–82% after recrystallization from ethanol/water mixtures.

Catalytic Enhancements

Recent modifications employ phase-transfer catalysts to accelerate reaction kinetics. Tetrabutylammonium hexafluorophosphate (0.1 equiv) reduces reaction times to 15–30 minutes at room temperature while maintaining yields at 85–90%. This method avoids thermal degradation of the bromobenzamido group, which is critical for preserving regiochemical integrity.

One-Pot Multicomponent Syntheses

Silica Gel-Mediated Three-Component Assembly

A scalable one-pot method combines 4-bromobenzoyl isothiocyanate (1.0 equiv), ethyl propiolate (1.5 equiv), and aniline (1.2 equiv) over silica gel (0.5 g/mmol) in dichloromethane. The sequence involves:

  • In situ generation of a thioamide intermediate via nucleophilic addition of aniline to the isothiocyanate.
  • Alkyne insertion into the thioamide C=S bond, facilitated by silica’s Brønsted acidity.
  • Cyclization to form the thiazole ring, with subsequent esterification.

This method achieves 78% isolated yield and eliminates the need for intermediate purification.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) enhances the reaction between 4-bromobenzamidine hydrochloride, ethyl 2-mercaptoacetate, and phenylacetylene in DMF. The process leverages:

  • Accelerated [2+2+1] cycloaddition kinetics under dielectric heating.
  • Improved regioselectivity due to controlled thermal gradients.

Yields improve to 88% with >99% purity by HPLC.

Regioselective Functionalization Strategies

Late-Stage Bromination

Post-cyclization bromination offers an alternative route:

  • Synthesize ethyl 2-benzamido-4-phenylthiazole-5-carboxylate via Hantzsch cyclization.
  • Brominate the benzamido para position using N-bromosuccinimide (NBS, 1.1 equiv) and AIBN in CCl~4~ under UV light.

This method achieves 70% yield but requires rigorous exclusion of moisture to prevent succinimide byproducts.

Suzuki Coupling for Phenyl Group Introduction

Palladium-catalyzed cross-coupling installs the 4-phenyl group after thiazole formation:

  • Prepare ethyl 2-(4-bromobenzamido)-4-iodothiazole-5-carboxylate via iodination of the 4-methyl precursor.
  • React with phenylboronic acid (1.5 equiv) using Pd(PPh~3~)~4~ (5 mol%) and Na~2~CO~3~ in dioxane/water (4:1) at 80°C.

This method provides 81% yield but demands anhydrous conditions to prevent protodeboronation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantages Limitations
Classical Hantzsch 75–82 8 h High reproducibility Long reaction time
One-Pot Silica Gel 78 3 h No intermediate isolation Requires stoichiometric silica
Microwave-Assisted 88 20 min Rapid, high purity Specialized equipment needed
Late-Stage Bromination 70 6 h Avoids brominated starting materials Low regioselectivity without directing groups
Suzuki Coupling 81 12 h Modular phenyl introduction Sensitive to oxygen/moisture

Critical Challenges and Optimization Opportunities

  • Regiochemical Control : The 4-phenyl group’s steric bulk can lead to competing C-4 vs. C-5 substitution. DFT calculations suggest using electron-withdrawing groups on the benzamido moiety to direct cyclization.
  • Bromine Stability : Thermal decomposition of the 4-bromobenzamido group above 120°C necessitates low-temperature methods like microwave or phase-transfer catalysis.
  • Scalability : The one-pot silica gel method shows promise for kilogram-scale production, with patent data indicating 90% yield in pilot plants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamido derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents.

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit potent anticancer activities. Studies have focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antibiotics : The compound has shown promise in the development of novel antibiotics, targeting resistant strains of bacteria. Its efficacy in disrupting bacterial cell wall synthesis is a key area of exploration .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals:

  • Pesticides : The compound has demonstrated effectiveness as a pesticide, providing solutions for pest control that enhance crop yields and protect against agricultural losses .
  • Herbicides : Its herbicidal properties are being investigated to develop selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science

The compound finds applications in material science, particularly in the development of advanced materials:

  • Polymers and Coatings : this compound is used in creating polymers with enhanced durability and resistance to environmental factors. These materials are critical in industries requiring high-performance coatings and protective layers .

Biochemical Research

In biochemical research, this compound facilitates the study of various biological processes:

  • Enzyme Interactions : Researchers utilize it to investigate enzyme interactions and metabolic pathways, contributing to a deeper understanding of disease mechanisms and potential therapeutic targets .
  • Cell Signaling Pathways : Its role in modulating cell signaling pathways is under exploration, particularly concerning its effects on pluripotent stem cells and differentiation processes .

Analytical Chemistry

This compound is also employed in analytical chemistry:

  • Standard Reference Material : The compound serves as a standard reference material in various analytical methods, ensuring accuracy and reliability in chemical analyses across laboratories .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnticancer agents, antibioticsTargets resistant strains; induces apoptosis
Agricultural ChemistryPesticides, herbicidesEnhances crop yield; controls weed populations
Material SciencePolymers, coatingsImproved durability; environmental resistance
Biochemical ResearchEnzyme interactions; cell signaling studiesInsights into disease mechanisms
Analytical ChemistryStandard reference materialEnsures accurate chemical analyses

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Application

Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop health, highlighting its potential as an effective agrochemical.

Case Study 3: Material Durability

Research into coatings formulated with this compound showed improved resistance to UV degradation compared to traditional coatings, suggesting its utility in protective applications for outdoor materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Thiazole Derivatives and Their Properties

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight Key Properties/Activities References
Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate 2: 4-Br-benzamido; 4: Ph; 5: COOEt C₁₉H₁₅BrN₂O₃S 437.30 N/A (Theoretical analysis)
Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate 2: NH₂; 4: COOMe; 5: 4-Br-Ph C₁₁H₉BrN₂O₂S 313.17 Antimicrobial (inferred from analogues)
Ethyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate (4d) 2: NMe(Bn); 4: Ph; 5: COOEt C₂₀H₂₀N₂O₂S 376.45 High-yield synthesis (87%); IR/NMR data
Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate 2: 3-NO₂-Ph; 4: Ph; 5: COOEt C₁₈H₁₄N₂O₄S 354.40 N/A (Structural analogue)
Ethyl 4-phenylthiazole-2-carboxylate 2: COOEt; 4: Ph C₁₂H₁₁NO₂S 247.28 Structural isomer; commercial availability
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylthiazole-5-carboxylate 2: 4-(Benzimidazolyl)-Ph; 4: Me; 5: COOEt C₂₃H₂₀N₄O₂S 432.50 Potential kinase inhibition (benzimidazole moiety)

Key Observations

Substituent Effects on Bioactivity: The 4-bromobenzamido group in the target compound distinguishes it from derivatives like 4d (), which has a methyl-benzylamino group at position 2. Bromine's electron-withdrawing nature may enhance binding to electron-rich biological targets compared to alkylamino groups . Nitro (e.g., 3-nitrophenyl in ) and chlorophenyl substituents () are common in antimicrobial agents, but bromine’s larger atomic radius may improve hydrophobic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 4d (), where trypsin-catalyzed multicomponent reactions yield thiazoles in high yields (e.g., 87% for 4d). However, the 4-bromobenzamido group may require additional coupling steps compared to simpler amines .

Spectroscopic Properties :

  • IR spectra of analogous compounds (e.g., 4d) show strong carbonyl stretches (~1700 cm⁻¹) and N-H/N-O vibrations, which would vary with the substituent’s electronic nature. The bromine atom in the target compound may redshift carbonyl peaks due to inductive effects .

Commercial and Research Relevance :

  • Derivatives like 4-phenylthiazole-2-carboxylate () are commercially available, underscoring the thiazole scaffold’s versatility. However, the target compound’s specialized bromobenzamido group positions it as a niche candidate for targeted drug design .

Biological Activity

Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, which is known for its biological relevance. The compound features a thiazole ring substituted with a bromobenzamide and a phenyl group, contributing to its unique chemical reactivity and biological profile.

Biological Activities

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains. A study highlighted that thiazole compounds exhibit significant antimicrobial effects with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

2. Antiviral Properties

The phenylthiazole scaffold has been investigated for its antiviral activity, particularly against flaviviruses such as dengue and yellow fever. Research indicates that modifications in the thiazole structure can enhance antiviral efficacy while reducing toxicity associated with certain substituents . this compound may also exhibit similar antiviral properties due to its structural characteristics.

3. Antitumor Activity

Thiazole derivatives have been explored for their antitumor effects. Compounds with similar structures have shown cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF7) with IC50 values indicating effective inhibition of cell proliferation . The presence of the thiazole ring is crucial for maintaining biological activity, suggesting that this compound could also possess antitumor properties.

The mechanisms underlying the biological activities of thiazole derivatives often involve:

  • Inhibition of Enzymatic Activity: Many thiazoles act by inhibiting specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis: Certain compounds trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
  • Disruption of Cellular Processes: Thiazoles can interfere with cellular signaling pathways, affecting processes such as proliferation and differentiation.

Case Studies

Several case studies illustrate the biological efficacy of thiazole derivatives:

  • Antimicrobial Study: A series of ethyl thiazole derivatives were synthesized and tested against Bacillus subtilis and Aspergillus niger. Compounds bearing nitro and amino substituents demonstrated significant antimicrobial activity .
  • Antiviral Research: Investigations into phenylthiazoles revealed a correlation between structural modifications and enhanced antiviral activity against flaviviruses, establishing a pharmacophore model for future drug design .
  • Antitumor Evaluation: In vitro studies on thiazole analogs showed substantial cytotoxic effects against breast cancer cell lines, suggesting potential for development as anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity TypeModel/Cell LineIC50 (µM)Reference
AntimicrobialBacillus subtilis<10
AntiviralDengue virusLow µM
AntitumorMDA-MB-2317.6
MCF711.8

Q & A

Q. How do crystallographic data resolve ambiguities in isomeric forms?

  • Single-crystal X-ray diffraction distinguishes between keto-enol tautomers by locating hydrogen atoms. For example, a shortened C=O bond (1.21 Å vs. 1.34 Å for enol) confirms the keto form. Twinning or disorder in crystals is addressed using SHELXD for phase refinement and Olex2 for model building .

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